Androstenediol 17-benzoate

Description

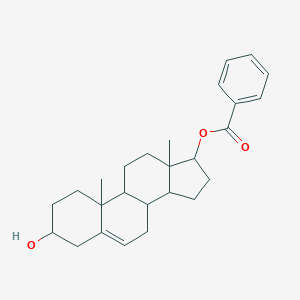

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-8,19-23,27H,9-16H2,1-2H3/t19-,20-,21-,22-,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSWILYBWIQYKQ-DRKCKIEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CC=C5C3(CCC(C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CC=C5[C@@]3(CC[C@@H](C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175-12-8 | |

| Record name | Androstenediol 17-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1175-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstenediol 17-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001175128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androst-5-ene-3-β,17-β-diol 17-benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTENEDIOL 17-BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26P2GC37AB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for Androstenediol 17 Benzoate

Synthetic Routes to Androstenediol (B1197431) Precursors

Androstenediol, known chemically as androst-5-ene-3β,17β-diol, is a naturally occurring steroid hormone that serves as a crucial intermediate in the biosynthesis of testosterone (B1683101) from dehydroepiandrosterone (B1670201) (DHEA). wikipedia.org Its synthesis, therefore, begins with the acquisition of suitable precursors, primarily DHEA, which is the most abundant steroid produced by the human adrenal cortex. wikipedia.orgwikipedia.org The primary pathways for producing androstenediol involve the specific transformation of these precursor molecules through either enzymatic or chemical means.

Enzymatic and Chemical Transformations in Androstenediol Synthesis

The conversion of precursors like DHEA into androstenediol is a targeted process focused on the modification of the 17-position ketone. Both biological and chemical methods have been developed to achieve this transformation with high efficiency and stereospecificity.

Enzymatic Synthesis: This approach leverages the high specificity of enzymes to catalyze desired reactions, often under mild conditions. The key transformation is the reduction of the 17-keto group of DHEA to a 17β-hydroxyl group, a reaction catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). mdpi.com This method is central to the natural biosynthetic pathway. nih.gov Industrial production often employs microbial biotransformation, using whole-cell catalysts from fungal or bacterial strains like Mycolicibacterium to convert sterol precursors into valuable steroid synthons like androstenedione (B190577) (AD) and subsequently to hydroxylated derivatives. rsc.orgresearchgate.netnih.gov These biocatalytic processes are noted for their high selectivity and environmental benefits compared to traditional chemical synthesis.

Chemical Synthesis: Androstenediol can also be produced through conventional organic synthesis, typically starting from DHEA. This route involves the controlled chemical reduction of the 17-keto group. Historically, the synthesis of related androgens from cholesterol laid the groundwork for these methods. researchgate.net Modern chemical synthesis often relies on readily available starting materials, such as phytosterols, which can be converted into key intermediates like androstenedione. nih.gov These chemical routes require careful control of reaction conditions to ensure the selective reduction at the 17-position while preserving the 3β-hydroxyl group.

Interactive Table: Comparison of Synthesis Methods for Androstenediol

| Feature | Enzymatic Synthesis (Biocatalysis) | Chemical Synthesis |

| Starting Material | DHEA, Phytosterols, Steroid Precursors researchgate.net | DHEA, Cholesterol derivatives researchgate.net |

| Key Reaction | 17-keto reduction by 17β-HSD or other reductases mdpi.com | Controlled reduction of 17-keto group |

| Catalyst | Isolated enzymes or whole-cell microbes (fungi, bacteria) rsc.orgnih.gov | Chemical reducing agents |

| Advantages | High stereospecificity, mild reaction conditions, environmentally friendly | High purity, well-established routes |

| Limitations | Potential for side reactions (e.g., hydroxylation at other sites) rsc.orgnih.gov | Often requires harsh reagents, protection/deprotection steps |

Esterification Chemistry of the 17β-Position: Introduction of the Benzoate (B1203000) Group

The introduction of a benzoate group at the 17β-hydroxyl position of androstenediol is a deliberate structural modification achieved through esterification. This chemical transformation is a common strategy in steroid chemistry designed to alter the compound's pharmacokinetic profile. ontosight.ai Specifically, esterification of the 17β-hydroxyl group increases the lipophilicity of the steroid. This change slows its metabolism and prolongs its release and action in research applications. researchgate.net

The synthesis of the 17-benzoate ester can be accomplished through several established chemical methods. A common approach involves the reaction of the androstenediol alcohol with benzoic acid or a more reactive derivative, such as benzoyl chloride. medcraveonline.com To facilitate this reaction, coupling agents and catalysts are often employed.

Dicyclohexylcarbodiimide (DCC) Coupling: This method involves reacting the steroid alcohol and benzoic acid in the presence of DCC and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.com

The resulting compound, Androstenediol 17-benzoate, is a synthetic derivative used in research to study sustained androgen effects.

Structural Modifications and their Implications for Steroid Research

The androstane (B1237026) skeleton is a versatile scaffold that allows for numerous structural modifications beyond 17β-esterification. These alterations are fundamental to steroid research, enabling the creation of novel derivatives with tailored biological activities. researchgate.nettandfonline.com Such modifications are used to develop molecular probes for studying enzyme mechanisms and steroid-receptor interactions, and to create lead compounds for drug discovery. tandfonline.com

Key structural modifications and their implications include:

Hydroxylation: The introduction of hydroxyl groups at various positions (e.g., 7α, 11α, 14α) is often achieved using fungal biocatalysts. nih.gov These hydroxylated steroids frequently exhibit different or enhanced biological activities compared to the parent compound and serve as critical intermediates for further synthesis. rsc.orgresearchgate.net

Alkylation: Adding alkyl groups at specific positions, such as C6α or C7α, has been shown to produce potent inhibitors of enzymes like aromatase, which is a key target in cancer research. tandfonline.com

Halogenation: Introducing fluorine or chlorine atoms can significantly alter a steroid's electronic properties and binding affinities. tandfonline.com

A-Ring Modification: Creating double bonds or epoxide functions within the A-ring can impact the planarity of the molecule, which is critical for its interaction with target enzymes. core.ac.ukacs.org For example, modifications to the A-ring of androstenedione have yielded potent aromatase inhibitors. core.ac.uk

These derivatization strategies allow researchers to systematically investigate structure-activity relationships (SAR), leading to a deeper understanding of how molecular architecture dictates biological function. tandfonline.comcore.ac.uk

Design Principles for Steroid Derivatives in Academic Investigation

The synthesis of steroid derivatives like this compound for academic research is guided by a set of rational design principles aimed at achieving specific scientific objectives. mdpi.com These principles integrate chemistry, biology, and pharmacology to create molecules with desired properties.

Target-Oriented Design: Derivatives are often designed to interact with a specific biological target, such as a nuclear receptor (e.g., androgen receptor) or a metabolic enzyme (e.g., aromatase, 17β-HSD). researchgate.nettandfonline.com The goal is to create agonists, antagonists, or inhibitors with high potency and selectivity.

Pharmacokinetic Optimization: A primary driver for derivatization is the improvement of a compound's drug-like properties. Esterification at the 17β-position to prolong half-life is a classic example. researchgate.net Another is 17α-alkylation, which reduces hepatic metabolism and makes steroids suitable for oral administration in research settings. researchgate.net

Structure-Activity Relationship (SAR) Exploration: A key principle is the systematic modification of a lead compound to understand which structural features are essential for its activity. core.ac.uk For instance, research has shown that while the planarity of the A/B-ring junction is important for aromatase inhibition, the C-3 carbonyl group is not always essential, opening avenues for new designs. core.ac.ukacs.org

Bio-inspired and Convergent Synthesis: Modern design principles draw inspiration from natural products and employ efficient synthetic strategies. semanticscholar.org This includes using natural steroid scaffolds as starting points and developing convergent synthetic routes that build complex molecules from simpler, well-designed synthons, rather than relying on lengthy, linear modifications of existing steroids. journals.co.za

Application of Green Chemistry: There is an increasing emphasis on using chemoenzymatic and biocatalytic methods. rsc.orgnih.gov These techniques leverage the specificity and efficiency of enzymes to perform complex transformations, offering an environmentally sustainable alternative to traditional chemical methods. semanticscholar.org

Biochemical Pathways and Enzymatic Metabolism of Androstenediol 17 Benzoate and Its Parent Compounds

Enzymatic Hydrolysis of the 17β-Benzoate Ester

The conversion of Androstenediol (B1197431) 17-benzoate to its active form, androstenediol, is contingent upon the enzymatic cleavage of the 17β-benzoate ester bond. This hydrolysis is carried out by non-specific esterases present in various tissues. Steroid esters, including benzoates, are known to be substrates for these enzymes, and the rate of cleavage can be influenced by the nature of the ester group and the tissue in which the hydrolysis occurs. nih.gov

Studies on the enzymatic cleavage of various steroid esters in human tissues have revealed that the rate of hydrolysis can differ significantly. For instance, research has shown that long-chain steroid esters are cleaved more rapidly in subcutaneous fatty tissue, myometrium, and endometrium, while short-chain esters are more quickly hydrolyzed in tissues such as the gastric mucosa, musculature, and placenta. nih.gov This suggests that the tissue distribution of specific esterases plays a crucial role in the activation of steroid ester prodrugs like Androstenediol 17-benzoate. The lipophilic nature of the benzoate (B1203000) ester may facilitate its deposition in adipose tissue, where it can be gradually hydrolyzed to provide a sustained release of androstenediol. nih.gov

Metabolism of Androstenediol within Endogenous Steroidogenic Pathways

Once liberated from its benzoate ester, androstenediol enters the complex network of endogenous steroidogenic pathways. As a direct metabolite of dehydroepiandrosterone (B1670201) (DHEA), the most abundant steroid produced by the human adrenal cortex, androstenediol serves as a crucial intermediate in the biosynthesis of potent androgens and estrogens. wikipedia.org

Conversion of Androstenediol to Testosterone (B1683101) and Dihydrotestosterone (B1667394)

Androstenediol is a direct precursor to testosterone. This conversion is a key step in the classical androgen biosynthesis pathway and is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). wikipedia.org Subsequently, testosterone can be further metabolized to the more potent androgen, dihydrotestosterone (DHT), by the action of 5α-reductase enzymes. wikipedia.orgwikipedia.org This pathway from androstenediol to testosterone and then to DHT is a fundamental route for the production of active androgens in various tissues.

Role of Hydroxysteroid Dehydrogenases (HSDs), including 3β-HSD and 17β-HSD, in Androstenediol Biotransformation

Hydroxysteroid dehydrogenases are a superfamily of enzymes that play a pivotal role in the metabolism of steroids by catalyzing oxidation and reduction reactions at various positions on the steroid nucleus.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential for the conversion of Δ⁵-steroids, such as androstenediol and DHEA, to their corresponding Δ⁴-keto-steroids. Specifically, 3β-HSD oxidizes the 3β-hydroxyl group of androstenediol to a 3-keto group, yielding testosterone. wikipedia.org

17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes is responsible for the interconversion of 17-keto and 17β-hydroxy steroids. While 17β-HSD is primarily known for converting androstenedione (B190577) to testosterone, it also catalyzes the conversion of DHEA to androstenediol. oncotarget.comwikipedia.org Different isoforms of 17β-HSD are expressed in various tissues, allowing for tissue-specific regulation of androgen and estrogen levels. oncotarget.com For instance, HSD17B1, in addition to its primary role in estrogen metabolism, also catalyzes the reduction of DHEA to androstenediol. oncotarget.com Conversely, HSD17B2 mediates the oxidation of androstenediol back to DHEA. oncotarget.com

| Enzyme | Substrate | Product | Pathway |

|---|---|---|---|

| 3β-HSD | Androstenediol | Testosterone | Classical Androgen Synthesis |

| 17β-HSD | DHEA | Androstenediol | Classical Androgen Synthesis |

| 5α-reductase | Testosterone | Dihydrotestosterone (DHT) | Classical Androgen Synthesis |

Conjugation Pathways of Androstenediol: Glucuronidation and Sulfation (for comparative metabolic studies)

To increase water solubility and facilitate excretion, steroid hormones and their metabolites undergo phase II conjugation reactions, primarily glucuronidation and sulfation. nih.gov Androstenediol and its metabolites can be conjugated at the 3β- and 17β-hydroxyl groups. wikipedia.org

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the steroid. Androstanediol glucuronide is a known metabolite of androgens and its levels in plasma are often used as a marker of peripheral androgen metabolism. nih.govwikipedia.org

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the steroid. Androstenediol sulfate (B86663) is one of the naturally occurring androgen conjugates found in the body. wikipedia.org

These conjugation pathways are crucial for the deactivation and elimination of androstenediol and its downstream metabolites. The balance between active, unconjugated steroids and their inactive, conjugated forms is a key aspect of regulating androgenic activity in the body.

Hepatic Metabolism of Steroids in Animal Models: Insights into Androstenediol Derivatives

The liver is a primary site of steroid metabolism. Studies in animal models provide valuable insights into the hepatic biotransformation of androstenediol and related compounds, highlighting potential species-specific differences.

In rats, high oral doses of androstenedione, a closely related steroid, have been shown to induce the activity of several cytochrome P450 enzymes in the liver, leading to increased hydroxylation of testosterone. nih.gov This suggests that androstenediol may also be subject to extensive oxidative metabolism in the liver.

Comparative studies using hepatocytes from rats, canines, monkeys, and humans have revealed significant species differences in the metabolism of androstenediol. nih.gov Rat hepatocytes tend to convert androstenediol into a variety of highly oxidized metabolites. nih.gov In contrast, monkey and human hepatocytes predominantly produce conjugates of androstenediol and DHEA. nih.gov Canine metabolism shows an intermediate profile. nih.gov These findings underscore the importance of considering species-specific metabolic pathways when extrapolating data from animal models to humans.

The metabolism of androstenedione in chimeric mice with humanized livers has also been studied, providing a model that more closely mimics human hepatic metabolism. researchgate.net Such models can be valuable for predicting the metabolic fate of androstenediol and its derivatives in humans.

| Species | Primary Metabolic Pathway |

|---|---|

| Rat | Extensive oxidation to various hydroxylated metabolites |

| Canine | Intermediate profile with both oxidation and conjugation |

| Monkey | Predominantly conjugation (glucuronidation and sulfation) |

| Human | Predominantly conjugation (glucuronidation and sulfation) |

Tissue-Specific Metabolism of Steroids: Insights from In Vitro Systems

The metabolic fate of this compound is fundamentally dictated by the enzymatic landscape of the tissues it encounters. The initial and rate-limiting step for its bioactivity is the hydrolysis of the 17-benzoate ester group, a reaction catalyzed by non-specific esterases present in various tissues. This cleavage releases the parent compound, androstenediol (androst-5-ene-3β,17β-diol), which then becomes a substrate for a range of steroidogenic enzymes. In vitro studies using tissue homogenates, microsomal fractions, and cultured cells have been instrumental in elucidating the tissue-specific expression and activity of these enzymes, which ultimately determine whether androstenediol is converted into more potent androgens, weaker metabolites, or estrogens.

The primary metabolic pathways for androstenediol and its closely related C19 steroid, androstenedione, are governed by four key enzyme families: 17β-hydroxysteroid dehydrogenases (17β-HSD), 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD), 5α-reductase, and aromatase. The relative activity of these enzymes varies significantly between tissues, leading to distinct local steroid environments.

Hydrolysis of the Steroid Ester

The enzymatic cleavage of steroid esters is a prerequisite for their biological function. Studies on various steroid esters indicate that the rate and extent of this hydrolysis are influenced by both the structure of the steroid and the tissue type. nih.gov In vitro investigations have shown that enzymes in tissues like the liver, placenta, and skin can hydrolyze ester linkages. nih.govmedicaljournals.senih.gov For instance, research on benzoate esters using rat liver microsomes demonstrates their susceptibility to enzymatic hydrolysis. nih.gov Similarly, studies with human skin keratinocytes show rapid hydrolysis of steroid esters, primarily at the 21-position for corticosteroids, indicating robust esterase activity in peripheral tissues. medicaljournals.se Therefore, upon distribution to various tissues, this compound is expected to be cleaved, releasing androstenediol to participate in local metabolic pathways.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs)

This superfamily of enzymes catalyzes the reversible interconversion between 17-hydroxysteroids and 17-ketosteroids. wikipedia.org They are critical in modulating the biological activity of sex steroids, as 17β-hydroxy forms (e.g., testosterone, estradiol) are generally more potent than their 17-keto counterparts (e.g., androstenedione, estrone). portlandpress.com Numerous isoforms exist, each with distinct tissue distributions and preferential reaction directions (oxidative or reductive). wikipedia.orgportlandpress.com

In vitro studies have mapped the activity of these isoenzymes across various human tissues:

Oxidative Activity: Isoforms like HSD17B2 favor the conversion of potent steroids to weaker ones, such as testosterone to androstenedione. wikipedia.org HSD17B2 is widely expressed in tissues including the liver, placenta, endometrium, and prostate, acting to curtail potent androgen and estrogen activity. wikipedia.orgorigene.com

Reductive Activity: In contrast, isoforms like HSD17B1 primarily reduce estrone (B1671321) to the more potent estradiol (B170435), with its expression concentrated in the placenta and ovarian granulosa cells. portlandpress.comnih.gov In testicular tissue, the conversion of androstenedione to testosterone is highly efficient, indicating a predominance of reductive 17β-HSD activity. nih.gov

Skin: The skin possesses high 17β-HSD activity, particularly within the sebaceous glands and hair follicles, allowing for local modulation of androgen activity. nih.gov

Table 1: Key 17β-HSD Isozymes and Their Tissue-Specific Functions

| Isozyme | Primary Function | Key Substrate Conversion | Predominant Tissue Distribution (based on in vitro studies) |

|---|---|---|---|

| HSD17B1 | Reductive ("Estrogenic") | Estrone → Estradiol | Placenta, Ovaries. portlandpress.comnih.gov |

| HSD17B2 | Oxidative ("Antiestrogenic") | Testosterone → Androstenedione; Estradiol → Estrone | Liver, Intestines, Endometrium, Placenta, Prostate. wikipedia.orgorigene.com |

| HSD17B3 | Reductive ("Androgenic") | Androstenedione → Testosterone | Testis (Leydig cells). bio-rad.com |

| HSD17B5 (AKR1C3) | Reductive | Androstenedione → Testosterone | Adrenal gland, Prostate. wikipedia.org |

3β-Hydroxysteroid Dehydrogenase/Δ⁵-Δ⁴ Isomerase (3β-HSD)

This enzyme is essential for the biosynthesis of all active steroid hormones, catalyzing the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. nih.gov For instance, it converts dehydroepiandrosterone (DHEA) to androstenedione and androstenediol to testosterone. wikipedia.org In humans, two primary isoenzymes have been characterized with distinct tissue-specific expression patterns. nih.govwikipedia.org

HSD3B1 (Type I): This isoform is predominantly found in the placenta and peripheral tissues such as the skin and breast. nih.govwikipedia.orgfrontiersin.org

HSD3B2 (Type II): This isoform is characteristic of the classic steroidogenic glands: the adrenal glands, ovaries, and testes. nih.govwikipedia.orgfrontiersin.org

The presence of 3β-HSD in various cell types within a single tissue, such as the stromal, glandular, and epithelial cells of the porcine uterus, has been confirmed through in vitro analysis. nih.gov

Table 2: Human 3β-HSD Isozymes

| Isozyme | Tissue Distribution | Primary Role |

|---|---|---|

| HSD3B1 (Type I) | Placenta, skin, breast, prostate. frontiersin.org | Peripheral steroid metabolism. |

| HSD3B2 (Type II) | Adrenal glands, ovaries, testes. frontiersin.org | Biosynthesis of steroid hormones in classic endocrine glands. |

5α-Reductase

This enzyme irreversibly converts Δ⁴-3-ketosteroids into their 5α-reduced metabolites. nih.gov It metabolizes testosterone to the highly potent androgen dihydrotestosterone (DHT) and androstenedione to 5α-androstanedione. mdpi.comtaylorfrancis.com The tissue-specific expression of 5α-reductase is crucial, particularly in androgen target tissues. Two main isozymes are recognized:

SRD5A1 (Type 1): Primarily expressed in the liver and skin. researchgate.nettressless.com

SRD5A2 (Type 2): The predominant isozyme in the prostate (found in both stromal and epithelial cells), seminal vesicles, and genital skin. researchgate.netnih.gov Its activity is critical for male sexual differentiation and prostate development. nih.gov

In vitro incubation of androstenedione with minced human prostatic tissue has demonstrated the formation of various 5α-androstane compounds, confirming high local 5α-reductase activity. bioscientifica.com Studies using rat liver microsomes are also a common in vitro model to assess the enzymatic activity of 5α-reductase. nih.govresearchgate.net

Table 3: Human 5α-Reductase Isozymes

| Isozyme | Predominant Tissue Distribution | Key Function |

|---|---|---|

| SRD5A1 (Type 1) | Liver, Skin. researchgate.net | Contributes to circulating DHT levels. |

| SRD5A2 (Type 2) | Prostate, Genital Skin, Seminal Vesicles. researchgate.netnih.gov | Mediates local DHT production for androgen-dependent development and function. |

Aromatase (CYP19A1)

Aromatase is a cytochrome P450 enzyme that catalyzes the conversion of androgens to estrogens, a key step in estrogen biosynthesis. It converts androstenedione to estrone and testosterone to estradiol. mdpi.com The activity of aromatase is highly tissue-specific, with in vitro assays quantifying its function by measuring the conversion of radiolabeled androstenedione. nih.gov

Placenta: The human placenta exhibits exceptionally high levels of aromatase activity, making it the primary source of estrogen during pregnancy. nih.govnih.gov This high expression in the syncytiotrophoblast prevents excess fetal androgens from entering the maternal circulation. nih.gov

Ovary: Ovarian granulosa cells show significant aromatase activity, which is essential for follicular development. nih.gov

Other Tissues: Significant aromatase activity has also been detected in vitro in fetal liver microsomes. nih.gov Lower but detectable levels are found in other tissues, including the brain and adipose tissue. nih.gov

Table 4: Aromatase Activity in Various Human Fetal Tissues (in vitro)

| Tissue | Aromatase Activity (pmol/mg protein/hr) |

|---|---|

| Placenta | 368.0 +/- 62.4 |

| Liver | 19.0 +/- 4.8 |

| Brain | 2.8 +/- 1.0 |

| Intestine | 2.7 +/- 1.3 |

| Adrenal Gland | 1.5 +/- 0.3 |

| Kidney | < 0.8 |

| Lung | < 0.8 |

Data sourced from a study measuring the rate of tritium (B154650) incorporation from 1-[³H]androstenedione into water in microsomal preparations. nih.gov

Molecular and Cellular Mechanisms of Action

Androgen Receptor (AR) Interactions and Ligand Binding Dynamics

Androstenediol (B1197431) exhibits a complex relationship with the androgen receptor (AR), functioning as a weak androgen. Its binding affinity and subsequent regulation of gene expression are crucial to understanding its physiological effects.

Relative Binding Affinities Compared to Endogenous Androgens (e.g., Testosterone (B1683101), DHT)

Androstenediol demonstrates a lower binding affinity for the androgen receptor when compared to potent endogenous androgens like dihydrotestosterone (B1667394) (DHT) and testosterone. Research indicates a specific hierarchy of binding preference for the AR, which is as follows: DHT > Testosterone > 3β-androstanediol > Androstenediol > Estrone (B1671321) > Estradiol (B170435) nih.gov. This comparatively lower affinity suggests that androstenediol is a weaker androgen receptor agonist.

Below is an interactive data table summarizing the relative binding affinities of various steroids to the androgen receptor.

| Compound | Relative Binding Affinity for Androgen Receptor |

| Dihydrotestosterone (DHT) | Highest |

| Testosterone | High |

| 3β-androstanediol | Moderate |

| Androstenediol | Low |

| Estrone | Very Low |

| Estradiol | Lowest |

This table illustrates the general hierarchy of binding affinity, with specific quantitative values varying across different studies.

AR-Mediated Regulation of Gene Expression

Despite its lower binding affinity, androstenediol can still modulate AR-mediated gene expression. In tissues where it is present, it can compete with more potent androgens for AR binding, potentially acting as a partial agonist or even an antagonist depending on the cellular context and the concentration of other androgens. For instance, in certain breast cancer cell lines that are androgen receptor-positive, androstenediol has been shown to inhibit cell proliferation, an effect that is mediated through the androgen receptor nih.govnih.gov. This suggests that in specific cellular environments, androstenediol's activation of the AR can lead to the transcription of genes that have anti-proliferative effects.

Estrogen Receptor (ER) Interactions and Ligand Binding Dynamics

In addition to its androgenic properties, androstenediol is recognized for its significant estrogenic activity. It interacts with both estrogen receptor subtypes, ERα and ERβ, influencing a distinct set of gene expression pathways.

Affinity for ERα and ERβ Subtypes

Androstenediol binds to both ERα and ERβ, with a notably higher affinity for ERβ wikipedia.orgmdpi.com. Its affinity for ERα is approximately 6% of that of estradiol, while its affinity for ERβ is about 17% of estradiol's wikipedia.org. Although its affinity is lower than that of estradiol, androstenediol circulates at much higher concentrations, suggesting it may play a significant physiological role as an estrogen wikipedia.org. The binding preference for ERs follows this order: Estradiol > Estrone > Androstenediol > 3β-androstanediol > Testosterone > DHT nih.gov.

The following interactive data table presents the relative binding affinities of various steroids to the estrogen receptors.

| Compound | Relative Binding Affinity for Estrogen Receptor |

| Estradiol | Highest |

| Estrone | High |

| Androstenediol | Moderate |

| 3β-androstanediol | Low |

| Testosterone | Very Low |

| Dihydrotestosterone (DHT) | Lowest |

This table provides a comparative overview of binding affinities. Specific percentages can vary based on the experimental setup.

ER-Mediated Gene Expression and Cellular Responses

The estrogenic activity of androstenediol is demonstrated by its ability to stimulate the proliferation of estrogen-sensitive cells. In breast cancer cell lines positive for the estrogen receptor, such as MCF-7, androstenediol promotes cell growth, and this effect can be blocked by anti-estrogens like tamoxifen nih.govnih.gov. This indicates that upon binding to the ER, androstenediol initiates the transcription of estrogen-responsive genes that drive cell proliferation. The stimulation of estrogen-dependent breast cancer cell growth via ERs has been confirmed in multiple studies nih.gov.

Cross-Talk Between Androgen and Estrogen Receptor Signaling Pathways

Androstenediol is a notable example of a steroid that can engage in the cross-talk between androgen and estrogen receptor signaling pathways. Its ability to bind to both AR and ER allows it to exert dual and sometimes opposing effects within the same tissue.

In hormone-sensitive breast cancer cells, androstenediol can simultaneously stimulate proliferation through the estrogen receptor and inhibit it through the androgen receptor nih.gov. The net effect on cell growth depends on the relative expression levels of AR and ER in the cells and the presence of other hormones. For example, in the presence of estradiol, androstenediol has been shown to inhibit the estrogen-stimulated growth of breast cancer cells, and this inhibitory effect can be counteracted by anti-androgens nih.gov. This demonstrates a complex interplay where AR activation by androstenediol can override its ER-mediated proliferative signals. Conversely, in the presence of the anti-estrogen tamoxifen, androstenediol can exhibit an additional anti-proliferative effect, further highlighting the intricate cross-talk between these two signaling pathways nih.gov.

Modulation of Cellular Proliferation and Growth Regulation by Androstenediol and its Derivatives

Androstenediol (AED), specifically androst-5-ene-3β,17β-diol, and its derivatives are recognized as significant modulators of cellular proliferation and growth. mdpi.comnih.gov These steroids exert complex and often cell-type-specific effects, influencing the viability of both cancerous and normal cell lines. The mechanisms underlying these actions involve interactions with various cellular receptors and signaling pathways, leading to either the inhibition or stimulation of cell growth.

Research into the esterification of androstenediol, creating derivatives such as esters, has been undertaken to explore how modifications at the 3-C and 17-C positions can alter its biological activity. mdpi.com While specific research on the molecular and cellular mechanisms of Androstenediol 17-benzoate is not extensively detailed in the reviewed literature, studies on other ester derivatives provide significant insights into how such chemical modifications can influence cytotoxic and cytoprotective properties.

Detailed Research Findings

The biological effects of androstenediol and its derivatives have been investigated across various human cell lines, revealing differential impacts on cancerous versus non-cancerous cells.

Effects on Cancer Cell Lines:

Prostate Cancer: In human prostate cancer cells, androstenediol can activate androgen receptor (AR) target genes. pnas.org The presence of 10 nM of androstenediol has been shown to stimulate a 2.3-fold increase in the growth of these cells. pnas.org The adrenal hormone androst-5-ene-3β, 17β-diol (AED) has been reported to sustain prostate cancer growth even after androgen deprivation therapy. nih.gov This is particularly relevant in cell lines like LNCaP, which have a mutated androgen receptor that can be activated by adrenal hormones like AED. nih.govwpi.edu

Breast Cancer: The isomer androstene-3beta, 17alpha-diol (17alpha-AED) has demonstrated inhibitory effects on the proliferation of both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) human breast carcinoma cells. nih.gov At concentrations between 12.5 to 50 x 10⁻⁹ M, 17alpha-AED inhibited the proliferation of ZR75-1 (ER+) cells by 54% to 68% and MDA-MB231 (ER-) cells by 33.6% to 56.0%. nih.gov This suggests that its inhibitory action is independent of the alpha estrogen or androgen receptors. nih.gov

Other Cancer Cell Lines: Androstenediol derivatives have shown pronounced cytotoxic effects on HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells. mdpi.com For instance, 5-AED 3,17-dipropionate and 5-AED 3,17-dibutanoate demonstrated significant inhibition of K562 and HeLa cell viability. mdpi.com

Effects on Normal Cell Lines:

In contrast to their effects on cancer cells, some androstenediol derivatives have shown cytoprotective or growth-stimulatory properties in normal cells. For example, 5-AED 3,17-dipropionate was found to stimulate the growth of normal Wi-38 human fetal lung fibroblast cells by 30–50%. mdpi.com This selective activity highlights the potential for developing derivatives that can target cancer cells while sparing healthy tissue.

The table below summarizes the cytotoxic effects of androstenediol and some of its ester derivatives on various cell lines at a concentration of 10 μM.

| Compound | Cell Line | Cell Viability (%) |

| 5-Androstenediol (5-AED) | K562 | 52.1 ± 4.5 |

| HeLa | 65.3 ± 5.1 | |

| Wi-38 | 105.2 ± 7.3 | |

| 5-AED 3-butanoate | K562 | 48.2 ± 3.9 |

| HeLa | 60.1 ± 4.8 | |

| Wi-38 | 110.4 ± 8.1 | |

| 5-AED 3,17-dipropionate | K562 | 45.1 ± 3.7 |

| HeLa | 55.7 ± 4.6 | |

| Wi-38 | 135.6 ± 9.8 | |

| 5-AED 3,17-dibutanoate | K562 | 47.3 ± 4.1 |

| HeLa | 58.9 ± 5.0 | |

| Wi-38 | 120.3 ± 8.9 |

Data sourced from a study on the effects of steroid derivatives on cell viability. mdpi.com

Molecular Mechanisms of Action:

The modulation of cellular proliferation by androstenediol is linked to its interaction with hormone receptors and the activation of specific signaling pathways.

Receptor Interaction: Androstenediol is known to have estrogenic activity and can act as a weak androgen. mdpi.comwikipedia.org It can bind to estrogen receptors (ERs), with studies showing it has approximately 6% and 17% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org In human endometrial cells, androstenediol has been shown to increase levels of CYCLIN D1 and decrease P27 content through the activation of ERα. nih.govuchile.cl This demonstrates a genomic pathway of action where the steroid-receptor complex modulates the transcription of genes involved in cell cycle progression.

Signaling Pathway Activation: Beyond direct genomic regulation, androstenediol's effects are mediated by non-genomic signaling cascades. In endometrial cells, its action depends on the activation of the PI3K-AKT and MAPK-ERK1/2 pathways. nih.govuchile.cl Treatment with androstenediol leads to an increase in the phosphorylation of AKT and ERK1/2. nih.govuchile.cl The activation of these kinases is crucial for the observed changes in cell cycle regulators like CYCLIN D1 and P27. nih.govuchile.cl This indicates that the proliferative effects of androstenediol in certain tissues are dependent on both transcriptional activity and the activation of key protein kinase signaling pathways.

The following table details the inhibitory effects of 17alpha-Androstenediol on breast cancer cell lines.

| Cell Line | Estrogen Receptor Status | Concentration (x 10⁻⁹ M) | Inhibition of Proliferation (%) |

| ZR75-1 | Positive (ER+) | 12.5 | 54 |

| 25 | Not specified | ||

| 50 | 68 | ||

| MDA-MB231 | Negative (ER-) | 12.5 | 33.6 |

| 25 | Not specified | ||

| 50 | 56.0 |

Data is derived from a study on the inhibition of breast tumor cell proliferation by 17alpha-androstenediol. nih.gov

In Vitro Research Models and Cell Line Studies

Application of Androstenediol (B1197431) 17-Benzoate in Cell Culture for Investigating Steroid Effects

There are no available scientific articles detailing the application of Androstenediol 17-benzoate in cell culture models to investigate its steroid effects. While the parent compound, androstenediol, has been studied in various cell systems, specific data on the 17-benzoate ester is absent from the current body of scientific literature.

Studies on Androgen and Estrogen Receptor-Positive Cell Lines (e.g., ZR-75-1, T-47D, MCF-7)

No published studies were found that specifically investigate the effects of this compound on androgen and estrogen receptor-positive breast cancer cell lines such as ZR-75-1, T-47D, or MCF-7. Research on related androgens and estrogens in these cell lines is extensive, but specific data for this compound is not documented.

Investigation of Steroid Metabolism and Biotransformation in Cancer Cell Lines

The metabolic fate and biotransformation of this compound in cancer cell lines have not been described in the scientific literature. Understanding how the benzoate (B1203000) ester at the 17-position is potentially hydrolyzed and how the parent steroid is further metabolized would require specific experimental investigation, which has not been published.

Gene Expression Profiling in Response to this compound Exposure

No data is available on gene expression profiling, including transcriptome analysis or the study of enhancer-promoter interactions, in any cell line following exposure to this compound.

Transcriptome Analysis in Cancer Cell Lines

There are no published transcriptome analyses of cancer cell lines treated with this compound.

Enhancer-Promoter Interactions in Steroid-Responsive Cells

The influence of this compound on enhancer-promoter interactions in steroid-responsive cells has not been investigated in any publicly available research.

Functional Assays for Cellular Proliferation and Differentiation in Response to Steroids

Specific data from functional assays, such as those measuring cellular proliferation and differentiation in response to this compound, is not available in the scientific literature.

In Vivo Animal Model Studies for Investigating Biological Effects

Preclinical Models for Studying Sustained Androgen Effects

The use of steroid esters, such as Androstenediol (B1197431) 17-benzoate, is a common strategy in preclinical animal models to achieve sustained release and prolonged duration of action. Esterification increases the lipophilicity of the steroid, causing it to form a depot in muscle tissue upon injection, from which it is slowly released into circulation. This method provides more stable and long-lasting physiological concentrations of the parent steroid, androstenediol, compared to the administration of the unesterified hormone. This sustained-release model is crucial for studying the long-term effects of androgens on various physiological systems without the need for frequent administration, thus mimicking a more constant endogenous hormonal environment.

Evaluation of Metabolic Fate and Duration of Action in Animal Systems

Once released into the circulation, androstenediol (specifically androst-5-ene-3β,17β-diol) serves as an intermediate in the biosynthesis of testosterone (B1683101) wikipedia.org. The metabolic fate of androstenediol is complex, involving multiple enzymatic pathways. It can be converted to testosterone, which is then subject to two primary metabolic routes: aromatization to 17β-estradiol or 5α-reduction to 5α-dihydrotestosterone (DHT) nih.gov. DHT can be further metabolized to 3α-androstanediol, a potent neurosteroid nih.govnih.govnih.gov. Studies in rat testicular microsomes have shown that androstenediol is preferentially produced through 17-hydroxylated C-21 steroids rather than through androstenedione (B190577) nih.gov. The 17-benzoate ester form prolongs the compound's half-life, ensuring that these metabolic pathways are supplied with a precursor over an extended period, allowing for sustained biological action nih.govnih.gov.

Studies on Specific Physiological Processes

The influence of androstenediol on mammary tissue has been investigated in animal models of chemically induced cancer. In a key study using ovariectomized rats with mammary carcinomas induced by dimethylbenz[a]anthracene (DMBA), continuous administration of androst-5-ene-3β,17β-diol (Δ5-diol) resulted in a significant stimulation of tumor growth nih.gov. This effect was observed at plasma concentrations relevant to those found in post-menopausal women nih.gov.

Interestingly, the stimulatory effect of Δ5-diol on mammary tumor growth was not blocked by the aromatase inhibitor aminoglutethimide nih.gov. This finding indicates that Δ5-diol exerts a direct estrogenic effect on the mammary gland, independent of its conversion to other estrogens nih.gov. This contrasts with androstenedione, whose tumor-promoting effect was completely blocked by the same aromatase inhibitor, demonstrating its reliance on conversion to estrogens nih.gov. The antiandrogen flutamide also had no significant effect on Δ5-diol-stimulated tumor growth, further supporting a direct estrogenic mechanism of action nih.gov.

| Compound | Experimental Model | Observed Effect on Mammary Tumor Growth | Effect of Aromatase Inhibitor (Aminoglutethimide) | Inferred Mechanism |

|---|---|---|---|---|

| Androst-5-ene-3β,17β-diol (Δ5-diol) | DMBA-induced mammary carcinoma in ovariectomized rats | Marked stimulation | No effect on stimulation nih.gov | Direct estrogenic effect nih.gov |

| Androstenedione (Δ4-dione) | DMBA-induced mammary carcinoma in ovariectomized rats | Marked stimulation | Completely blocked stimulation nih.gov | Conversion to estrogens nih.gov |

Androgens and their metabolites, often termed neurosteroids, can significantly modulate the neuroendocrine system and influence animal behavior nih.gov. These steroids can have wide-ranging effects on the central nervous system, impacting processes from sexual behavior to neuronal excitability nih.govnih.gov.

The regulation of male sexual behavior in rodents is complex, often requiring the synergistic action of both androgens and estrogens. Androgens are necessary for maintaining the morphology of peripheral tissues involved in copulation, while the activation of male sexual behavior in the brain is largely dependent on the aromatization of testosterone to estradiol (B170435) deepdyve.comdntb.gov.ua.

Studies in castrated male rats demonstrate this dual requirement. Treatment with dihydrotestosterone (B1667394) propionate (B1217596) (DHTP), a non-aromatizable androgen, is ineffective in activating the full copulatory pattern on its own deepdyve.com. However, when combined with estradiol benzoate (B1203000), which provides the necessary estrogenic signal to the brain, complete male sexual behavior, including mounting, intromission, and ejaculation, can be restored deepdyve.com. Given that androstenediol possesses both weak androgenic properties and can be converted to testosterone (and subsequently estradiol), it can contribute to both the peripheral and central pathways necessary for the expression of sexual behaviors wikipedia.org.

A significant area of research involves the modulation of CNS excitability by neurosteroid metabolites of androgens. Specifically, 3α-androstanediol (3α-diol), a metabolite downstream from testosterone and DHT, has been identified as a potent modulator of the GABA-A receptor and exhibits powerful anticonvulsant properties nih.govnih.govnih.govfrontiersin.org.

In various mouse models of epilepsy, 3α-androstanediol demonstrates significant seizure protection. It dose-dependently suppresses seizures induced by GABA-A receptor antagonists like pentylenetetrazol (PTZ), picrotoxin, and β-carboline esters nih.govresearchgate.net. This anticonvulsant activity is not mediated by androgen receptors, as it is unaffected by the androgen receptor antagonist flutamide nih.govnih.gov. Instead, the mechanism involves positive allosteric modulation of the GABA-A receptor, enhancing GABA-mediated chloride currents and thus increasing neuronal inhibition nih.govnih.govfrontiersin.org. Studies using whole-cell recordings from hippocampal neurons show that 3α-androstanediol enhances GABA-activated currents in a concentration-dependent manner nih.govnih.gov.

The anticonvulsant effects are potent and observed in models of temporal lobe epilepsy, such as the mouse hippocampus kindling model, where 3α-androstanediol dose-dependently suppresses both behavioral and electrographic seizures nih.govnih.gov. The duration of action can last for up to three hours after injection nih.govnih.gov. In contrast, its stereoisomer, 3β-androstanediol, which is inactive at the GABA-A receptor, does not suppress seizure activity, highlighting the stereospecificity of this effect nih.govnih.govnih.gov.

| Animal Model | Convulsant Agent | Effect of 3α-androstanediol | Key Findings |

|---|---|---|---|

| Mouse | Pentylenetetrazol (PTZ) | Dose-dependent protection against seizures nih.govresearchgate.net | Demonstrates powerful anticonvulsant activity against GABA-A receptor antagonists. nih.gov |

| Mouse | Picrotoxin | Dose-dependent protection against seizures nih.govresearchgate.net | Activity is mediated through non-genomic mechanisms, likely via GABA-A receptors. nih.gov |

| Mouse | β-carboline ester | Dose-dependent protection against seizures nih.govresearchgate.net | Effect is not blocked by the androgen receptor antagonist flutamide. nih.gov |

| Mouse Hippocampus Kindling Model | Electrical Stimulation | Dose-dependent suppression of behavioral and electrographic seizures nih.govnih.gov | The ED50 for antiseizure effects was 50 mg/kg, which did not produce sedation. nih.govnih.gov |

| Rat Hippocampal Slices | 4-aminopyridine | Suppressed spontaneous epileptiform bursting nih.gov | The inactive stereoisomer, 3β-androstanediol, had no effect. nih.gov |

Impact on Hepatic Metabolism and Steroid Profiles

A comprehensive review of scientific literature reveals a notable absence of in vivo animal studies specifically investigating the impact of Androstenediol 17-benzoate on hepatic metabolism and steroid profiles. While research exists for structurally related androgens and their esters, no direct experimental data on this compound's metabolic fate in the liver or its specific influence on the circulating steroid milieu in animal models could be identified. Consequently, there are no detailed research findings or data tables to present regarding its effects on liver enzyme activity, metabolic pathways, or alterations to endogenous steroid hormone concentrations.

Investigating Effects on Bone and Adipose Tissue in Ovariectomized Models

Similarly, there is a lack of published research on the effects of this compound on bone and adipose tissue within the context of ovariectomized animal models. The ovariectomized rodent is a standard preclinical model for studying postmenopausal osteoporosis and changes in body composition. However, searches of scientific databases did not yield any studies that have utilized this model to evaluate the potential skeletal- or adipose-modifying effects of this compound. Therefore, no data on its impact on bone mineral density, trabecular architecture, or adipose tissue distribution and cellularity in estrogen-deficient states are available.

Pharmacokinetic Studies in Animal Models to Inform Research Design

Pharmacokinetic data for this compound in animal models are not available in the current scientific literature. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, which in turn informs the design of further preclinical research. While pharmacokinetic profiles of other steroid esters have been characterized, specific parameters for this compound, such as its half-life, bioavailability, and clearance rates in any animal species, have not been reported. The absence of this fundamental data precludes the presentation of any pharmacokinetic tables or detailed research findings.

Theoretical Frameworks and Future Research Directions

Conceptual Models of Steroid Action in Biological Systems

The biological effects of steroids like androstenediol (B1197431) are primarily mediated through their interaction with intracellular receptors, namely the androgen receptor (AR) and estrogen receptors (ERs). wikipedia.org The classical genomic model of steroid action involves the steroid hormone diffusing across the cell membrane and binding to its specific receptor in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs). This interaction modulates the transcription of target genes, ultimately leading to a physiological response.

Androstenediol itself has been shown to bind to both AR and ERs, exhibiting a complex hormonal profile. wikipedia.org Its activity is context-dependent, influenced by the cellular environment and the relative expression levels of co-activator and co-repressor proteins. Non-genomic pathways, which involve rapid, non-transcriptional effects, are also increasingly recognized as important mediators of steroid hormone action. These pathways can be initiated by membrane-associated steroid receptors and can influence intracellular signaling cascades.

Elucidating the Unique Contributions of the Benzoate (B1203000) Ester to Androstenediol's Biological Profile

The addition of a 17-benzoate ester to androstenediol is a key structural modification that is expected to significantly alter its biological profile. Esterification of steroids at the 17-beta position is a well-established strategy to prolong their therapeutic potency. pnas.org This is primarily achieved by increasing the lipophilicity of the molecule, which leads to its deposition in adipose tissue after administration. pnas.org From this fatty reservoir, the ester is slowly released into the circulation and subsequently hydrolyzed by esterase enzymes to release the active parent steroid, androstenediol. pnas.org

This sustained-release mechanism would likely result in a more stable and prolonged elevation of circulating androstenediol levels compared to the administration of the unesterified steroid. Such a profile could be advantageous in research settings requiring consistent, long-term androgen and estrogen signaling. The specific contribution of the benzoate ester, as opposed to other esters, may relate to its unique hydrolysis rate and distribution characteristics, which would require dedicated pharmacokinetic studies to fully elucidate.

| Feature | Androstenediol | Androstenediol 17-benzoate (Predicted) |

| Solubility | More water-soluble | More lipid-soluble |

| Administration | Requires more frequent administration | Allows for less frequent administration |

| Release Profile | Rapid peak and decline | Slow, sustained release |

| Duration of Action | Shorter | Longer |

| Clinical Application | Limited by short half-life | Potential for long-acting therapies |

Investigating this compound as a Research Probe for Sustained Androgen Signaling

Given its predicted pharmacokinetic properties, this compound could serve as a valuable research tool for studying the long-term effects of sustained, low-level androgen and estrogen signaling. Many physiological and pathological processes are influenced by the chronic exposure to sex steroids. Using a long-acting ester like this compound would allow researchers to mimic more closely the natural, continuous secretion of endogenous hormones, avoiding the sharp peaks and troughs in hormone levels associated with the administration of unesterified steroids.

This could be particularly useful in studies investigating the developmental effects of androgens, the progression of hormone-dependent cancers, and the complex interplay between the endocrine and immune systems. The dual androgenic and estrogenic nature of its parent compound, androstenediol, makes its esterified form an intriguing probe for dissecting the integrated effects of both signaling pathways over extended periods.

Advanced Methodological Approaches in Steroid Research

The study of this compound and other novel steroids can be significantly advanced by the integration of modern high-throughput and computational technologies.

"Omics" technologies offer a systems-level view of the biological changes induced by a compound. In the context of this compound, these approaches could be employed to:

Genomics: Identify the full spectrum of genes whose expression is altered by sustained exposure to androstenediol, providing a comprehensive understanding of its genomic actions.

Proteomics: Characterize the changes in the cellular proteome in response to treatment, revealing downstream effects on protein expression and signaling pathways.

Metabolomics: Analyze the metabolic fingerprint of cells or organisms treated with this compound, offering insights into its effects on cellular metabolism and the broader metabolic network.

By integrating data from these different "omics" layers, researchers can construct a more complete picture of the biological impact of this compound.

Computational modeling and in silico techniques are powerful tools for predicting and understanding the interactions between steroids and their receptors at a molecular level. nih.gov These methods can be used to:

Molecular Docking: Predict the binding affinity and orientation of this compound within the ligand-binding pockets of the androgen and estrogen receptors.

Molecular Dynamics Simulations: Simulate the dynamic behavior of the steroid-receptor complex over time, providing insights into the conformational changes induced by ligand binding and their impact on receptor function.

Quantitative Structure-Activity Relationship (QSAR) models: Develop predictive models that relate the chemical structure of steroids to their biological activity, aiding in the design of new compounds with desired properties.

These computational approaches can guide experimental studies and provide a rational basis for understanding the structure-function relationships of novel steroid esters.

Translational Research Implications for Fundamental Steroid Biology

While direct clinical applications for this compound are not yet established, research into this compound has several translational implications for our understanding of fundamental steroid biology. By studying the effects of the benzoate ester on the activity of androstenediol, we can gain broader insights into how esterification can be used to modulate the therapeutic potential of other steroids.

Furthermore, investigating the biological effects of sustained exposure to a dual androgen/estrogen agonist like androstenediol can provide valuable information about the integrated roles of these hormones in health and disease. This knowledge could inform the development of novel therapeutic strategies for a range of conditions, from hormonal deficiencies to hormone-sensitive cancers. The principles learned from studying this compound can thus contribute to the wider field of endocrinology and drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.